molecular formula C5H6N2O2S B1281284 Pyridine-4-sulfonamide CAS No. 65938-88-7

Pyridine-4-sulfonamide

Cat. No.: B1281284
CAS No.: 65938-88-7
M. Wt: 158.18 g/mol
InChI Key: XFIUZEAHIJGTTB-UHFFFAOYSA-N
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Description

Pyridine-4-sulfonamide is an organic compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to a pyridine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of both the pyridine ring and the sulfonamide group imparts unique chemical properties, making it a valuable building block in various chemical syntheses.

Mechanism of Action

Target of Action

Pyridine-4-sulfonamide, like other sulfonamides, primarily targets dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division . Sulfonamides can also target other enzymes, receptors, and proteins, such as carbonic anhydrases (CAs) , cyclin-dependent kinases (CDKs) , and phosphatidylinositol 3-kinase (PI3K) in cancer cells .

Mode of Action

The mode of action of this compound involves inhibiting and replacing para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division . In cancer cells, it can exert its anticancer potential through different mechanisms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, it disrupts the production of folic acid, a crucial component for bacterial DNA synthesis and cell division . This results in the inhibition of bacterial growth.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, one of the pyridine-sulfonamide hybrids showed acceptable pharmacokinetics properties with a half-life of 2.33 hours, a maximum concentration of 1218 ng/mL, and an oral bioavailability of 33.1% .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth by disrupting folic acid synthesis . In cancer cells, it can exert its anticancer potential through different mechanisms . For instance, in HCT-116 and HT-29 xenografted mice models, a pyridine-sulfonamide hybrid significantly reduced tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of new pyridines with sulfonamide moiety was achieved under mild reaction conditions .

Biochemical Analysis

Biochemical Properties

Pyridine-4-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This compound acts as an inhibitor of carbonic anhydrase, thereby affecting the enzyme’s activity. Additionally, it interacts with dihydropteroate synthetase, an enzyme involved in the folate synthesis pathway, leading to its inhibition . These interactions highlight the compound’s potential as an antimicrobial agent.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and caspase 3, while downregulating anti-apoptotic proteins like Bcl-2 . This modulation of apoptotic pathways makes it a promising candidate for anticancer therapy. Furthermore, this compound affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of carbonic anhydrase, forming a stable complex that inhibits the enzyme’s activity . This inhibition disrupts the normal physiological functions of carbonic anhydrase, leading to various downstream effects. Additionally, this compound inhibits dihydropteroate synthetase by competing with its natural substrate, thereby blocking the folate synthesis pathway . These molecular interactions contribute to the compound’s pharmacological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity. These long-term effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including gastrointestinal disturbances, liver toxicity, and hematological abnormalities . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for this compound to maximize its benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. One of the key pathways is the folate synthesis pathway, where this compound inhibits dihydropteroate synthetase, leading to reduced folate production . This inhibition disrupts the synthesis of nucleotides and amino acids, affecting cellular proliferation and growth. Additionally, this compound can influence other metabolic pathways by modulating enzyme activities and altering metabolite levels . These interactions underscore the compound’s potential as a metabolic modulator.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, facilitating its entry into cells . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its interactions with transporters and binding proteins, which can affect its pharmacokinetics and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-4-sulfonamide can be synthesized through several methods. One common approach involves the reaction of pyridine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridine-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Pyridine-4-sulfonamide is unique due to the presence of the pyridine ring, which enhances its chemical reactivity and allows for a broader range of chemical modifications compared to simpler sulfonamides. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

pyridine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIUZEAHIJGTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495600
Record name Pyridine-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65938-88-7
Record name 4-Pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65938-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridine-4-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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